molecular formula C14H21NO B215697 N-(pentan-2-yl)-3-phenylpropanamide

N-(pentan-2-yl)-3-phenylpropanamide

Cat. No.: B215697
M. Wt: 219.32 g/mol
InChI Key: BSXVMJIPVITBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentan-2-yl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the 3-position and a branched pentan-2-yl group attached to the nitrogen atom. The pentan-2-yl substituent likely imparts increased lipophilicity compared to shorter-chain alkyl groups, influencing solubility and metabolic stability.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-pentan-2-yl-3-phenylpropanamide

InChI

InChI=1S/C14H21NO/c1-3-7-12(2)15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16)

InChI Key

BSXVMJIPVITBTM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)CCC1=CC=CC=C1

Canonical SMILES

CCCC(C)NC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Compound Name N-Substituent Phenyl Group Modification Molecular Weight (g/mol) Synthesis Yield Physical State
N-(pentan-2-yl)-3-phenylpropanamide* Pentan-2-yl None ~234.3† N/A Not reported
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide 3,4-Dihydroxyphenethyl None 313.36 89% Yellow oil
N-Acetyl Norfentanyl 1-Acetyl-4-piperidinyl None 274.4 ≥98% purity Crystalline solid
2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide 3-Methylbutan-2-yl Amino group at 2-position 234.34 Not reported Not reported
2-(3-Bromophenoxy)-N-(pentan-2-yl)propanamide Pentan-2-yl 3-Bromophenoxy at 2-position 314.22 Not reported Not reported

*Target compound; †Calculated based on formula C₁₄H₂₂N₂O.

Physicochemical Properties

  • Lipophilicity : The pentan-2-yl group in the target compound likely increases lipophilicity compared to the dihydroxyphenethyl group in compound 32, which contains polar hydroxyl groups enhancing water solubility .
  • Crystallinity: N-Acetyl Norfentanyl’s crystalline nature contrasts with the oily consistency of compound 32, suggesting differences in intermolecular forces (e.g., hydrogen bonding) .

Key Research Findings

  • Synthetic Efficiency : Demethylation reactions (as in compound 32) achieve high yields (~89%), whereas alkylation of amines (e.g., pentan-2-yl) may require optimized conditions to mitigate steric challenges .
  • Structural Flexibility: Substitutions on the phenyl ring (e.g., bromophenoxy in ) or nitrogen (e.g., piperidinyl in ) drastically alter bioactivity and physicochemical behavior.
  • Purity Challenges: Crystalline solids like N-Acetyl Norfentanyl are easier to characterize than oily products, emphasizing the need for advanced purification techniques in amide synthesis .

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